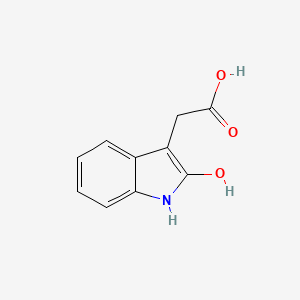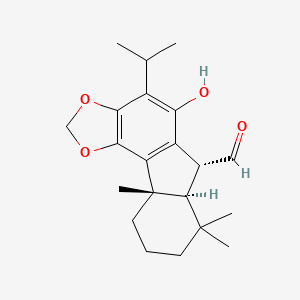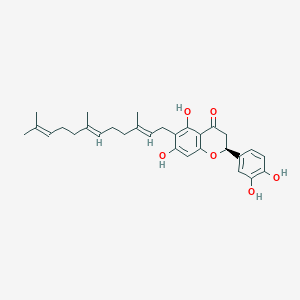
Sericoside
Vue d'ensemble
Description
Le séricoside est un composé saponoside triterpénoïde extrait des racines de l'arbre Terminalia sericea, originaire des forêts de miombo d'Afrique centrale et australe . Ce composé est réputé pour ses puissantes propriétés anti-âge et de rajeunissement de la peau, ce qui en fait un ingrédient précieux dans l'industrie cosmétique .
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction : Le séricoside est principalement obtenu par fractionnement vert, une méthode d'extraction durable qui implique l'utilisation de solvants et de procédés respectueux de l'environnement . Les racines de Terminalia sericea sont récoltées, séchées, puis soumises à une extraction par solvant pour isoler le séricoside. L'extrait est ensuite purifié pour obtenir le composé pur .
Méthodes de Production Industrielle : Dans les milieux industriels, le processus d'extraction est mis à l'échelle pour accommoder des quantités plus importantes. Les racines sont traitées dans de grandes unités d'extraction où des solvants tels que l'éthanol ou le méthanol sont utilisés pour extraire le séricoside. L'extrait est ensuite concentré et purifié en utilisant des techniques comme la chromatographie pour garantir des niveaux de pureté élevés .
Analyse Des Réactions Chimiques
Types de Réactions : Le séricoside subit diverses réactions chimiques, notamment :
Réactifs et Conditions Courants :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Des réactifs tels que les halogènes et les agents alkylants sont utilisés dans les réactions de substitution.
Principaux Produits Formés : Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut donner des dérivés oxydés aux propriétés anti-inflammatoires améliorées .
4. Applications de la Recherche Scientifique
Le séricoside a une large gamme d'applications dans la recherche scientifique, notamment :
5. Mécanisme d'Action
Le séricoside exerce ses effets par plusieurs mécanismes :
Reprogrammation Cellulaire : Il réinitialise la mémoire cellulaire et reprogramme les cellules de la peau, favorisant la régénération de la peau et réduisant les signes du vieillissement.
Activité Antioxydante : Le séricoside active les défenses antioxydantes endogènes, protégeant les cellules du stress oxydatif.
Effets Anti-inflammatoires : Il réduit l'inflammation en inhibant l'activation des voies inflammatoires.
Activité Lipolytique : Le séricoside stimule la dégradation des triglycérides, contribuant à la réduction des poches sous les yeux et des cernes.
Composés Similaires :
Asiaticoside : Un autre saponoside triterpénoïde aux propriétés anti-âge et cicatrisantes similaires.
Madécassoside : Connu pour ses effets anti-inflammatoires et réparateurs de la peau.
Escine : Une saponine aux propriétés anti-œdémateuses et anti-inflammatoires.
Unicité du Séricoside : Le séricoside se distingue par ses effets anti-âge complets, notamment la reprogrammation cellulaire et l'activité antioxydante . Sa capacité à réinitialiser la mémoire cellulaire et à favoriser la régénération de la peau en fait un composé unique et précieux dans l'industrie cosmétique .
Applications De Recherche Scientifique
Sericoside has a wide range of applications in scientific research, including:
Mécanisme D'action
Sericoside exerts its effects through several mechanisms:
Cellular Reprogramming: It resets cellular memory and reprograms skin cells, promoting skin regeneration and reducing signs of aging.
Antioxidant Activity: this compound activates endogenous antioxidant defenses, protecting cells from oxidative stress.
Anti-inflammatory Effects: It reduces inflammation by inhibiting the activation of inflammatory pathways.
Lipolytic Activity: this compound stimulates the breakdown of triglycerides, aiding in the reduction of under-eye bags and dark circles.
Comparaison Avec Des Composés Similaires
Asiaticoside: Another triterpenoid saponin with similar anti-aging and wound-healing properties.
Madecassoside: Known for its anti-inflammatory and skin-repairing effects.
Escin: A saponin with anti-edema and anti-inflammatory properties.
Uniqueness of Sericoside: this compound stands out due to its comprehensive anti-aging effects, including cellular reprogramming and antioxidant activity . Its ability to reset cellular memory and promote skin regeneration makes it a unique and valuable compound in the cosmetic industry .
Propriétés
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1S,4aR,6aR,6aS,6bR,8aR,9S,10R,11R,12aR,14bS)-1,10,11-trihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H58O11/c1-31(2)11-13-36(30(45)47-29-26(42)25(41)24(40)20(16-37)46-29)14-12-34(5)18(23(36)28(31)44)7-8-22-32(3)15-19(39)27(43)33(4,17-38)21(32)9-10-35(22,34)6/h7,19-29,37-44H,8-17H2,1-6H3/t19-,20-,21-,22-,23-,24-,25+,26-,27+,28+,29+,32+,33-,34-,35-,36+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMZFNIMQBCBHEX-JRIAKSEUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)O)O)C)C)C2C1O)C)C(=O)OC6C(C(C(C(O6)CO)O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4[C@@H](C(CC5)(C)C)O)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)(C[C@H]([C@@H]([C@]3(C)CO)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H58O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001019848 | |
| Record name | Sericoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001019848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
666.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55306-04-2 | |
| Record name | Sericoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55306-04-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sericoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055306042 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sericoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001019848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | β-D-glucopyranosyl (2α,3β,4β,19α)-2,3,19,23-tetrahydroxyolean-12-en-28-oate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.151 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SERICOSIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S4A9325KV4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![(1aS,8S,8aR,8bS)-6-Amino-8-[[(aminocarbonyl)oxy]methyl]-1,1a,2,8,8a,8b-hexahydro-8a-methoxy-5-methylazirino[2',3':3,4]pyrrolo[1,2-a]indole-4,7-dione](/img/structure/B1255616.png)
![1-[(3-Iodophenyl)methyl]-3-spiro[1,2-dihydroindene-3,4'-piperidine]-1'-ylpiperidin-4-ol](/img/structure/B1255617.png)

